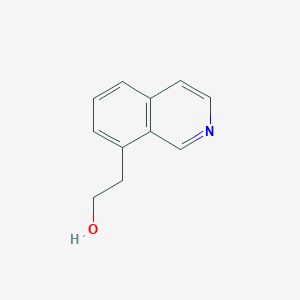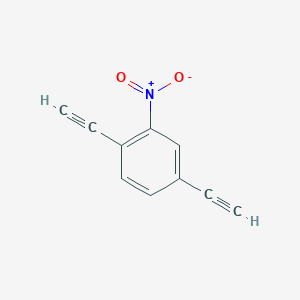
1,4-Diethynyl-2-nitrobenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diethynyl-2-nitrobenzene is an organic compound with the molecular formula C10H5NO2 It is characterized by the presence of two ethynyl groups and a nitro group attached to a benzene ring
準備方法
1,4-Diethynyl-2-nitrobenzene can be synthesized through several methods. One common synthetic route involves heating 2-nitro-1,4-bis(1,3,3-trimethylindolin-2-ylideneacetyl)benzene with phosphorus oxychloride (POCl3), followed by treatment with an aqueous solution of sodium hydroxide (NaOH) . This method yields 2-nitro-1,4-diethynylbenzene as the final product. Industrial production methods may involve similar reaction conditions but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1,4-Diethynyl-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The ethynyl groups can be oxidized to form corresponding carboxylic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the nitro group directs incoming electrophiles to the meta positions relative to itself. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, and catalysts like palladium on carbon (Pd/C) for reduction.
科学的研究の応用
1,4-Diethynyl-2-nitrobenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including heterocycles and polymers.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in targeting specific molecular pathways.
Industry: It is used in the production of advanced materials, including conductive polymers and nanomaterials.
作用機序
The mechanism by which 1,4-diethynyl-2-nitrobenzene exerts its effects depends on the specific reaction or application. For example, in biological systems, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethynyl groups can participate in click chemistry reactions, forming stable triazole linkages with azides. These interactions can affect molecular targets and pathways, leading to various biological effects .
類似化合物との比較
1,4-Diethynyl-2-nitrobenzene can be compared with other similar compounds, such as:
1,4-Diethynylbenzene: Lacks the nitro group, making it less reactive in certain chemical reactions.
1,4-Dinitrobenzene: Contains two nitro groups, which significantly alter its chemical reactivity and biological activity.
2,5-Diethynyl-1,4-dinitrobenzene: Contains additional nitro groups, leading to different reactivity and potential applications. The presence of both ethynyl and nitro groups in this compound makes it unique, providing a balance of reactivity and stability that is useful in various research applications.
特性
CAS番号 |
113639-27-3 |
|---|---|
分子式 |
C10H5NO2 |
分子量 |
171.15 g/mol |
IUPAC名 |
1,4-diethynyl-2-nitrobenzene |
InChI |
InChI=1S/C10H5NO2/c1-3-8-5-6-9(4-2)10(7-8)11(12)13/h1-2,5-7H |
InChIキー |
CWBMRLUVZIIYHK-UHFFFAOYSA-N |
正規SMILES |
C#CC1=CC(=C(C=C1)C#C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


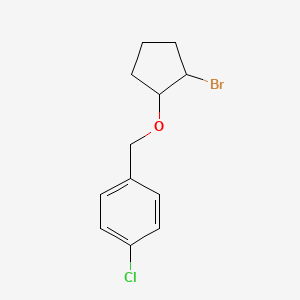
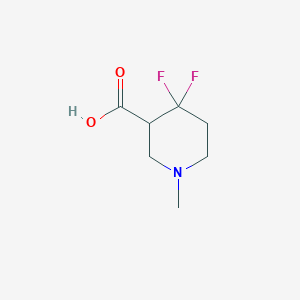
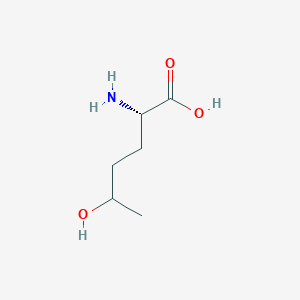
![4-{[1,2,4]Triazolo[4,3-A]pyrazin-3-YL}piperidine](/img/structure/B13076415.png)
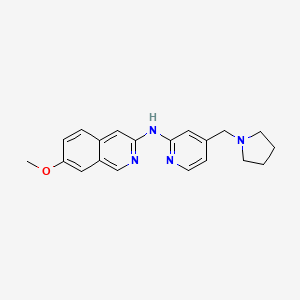
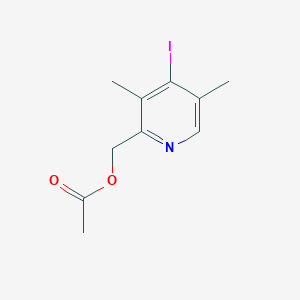
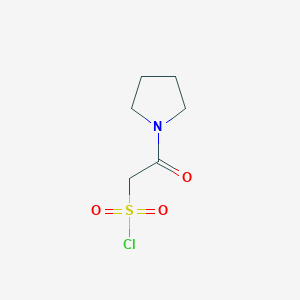
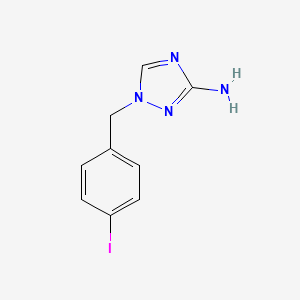


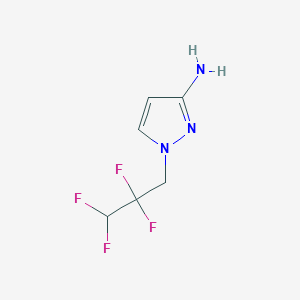
![6-(propan-2-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-5,7-dione](/img/structure/B13076475.png)
![1-[(1-Aminocyclobutyl)methyl]-3-ethylurea](/img/structure/B13076482.png)
